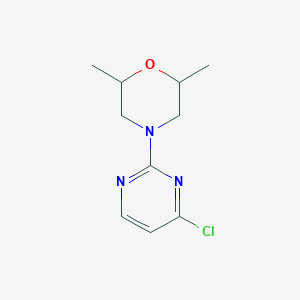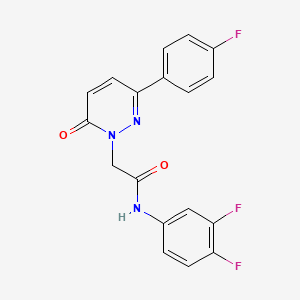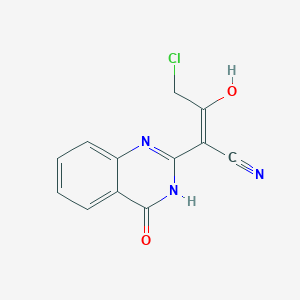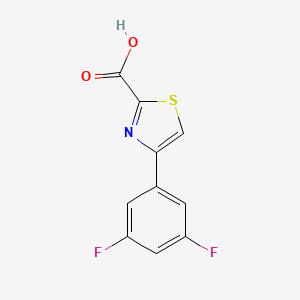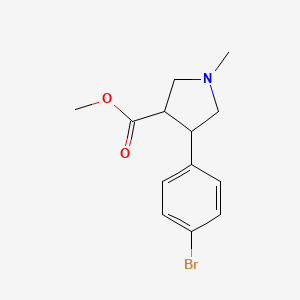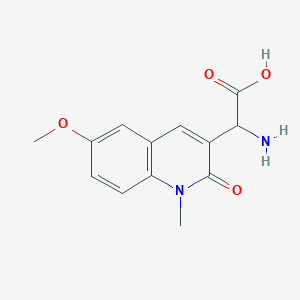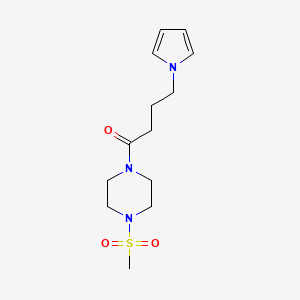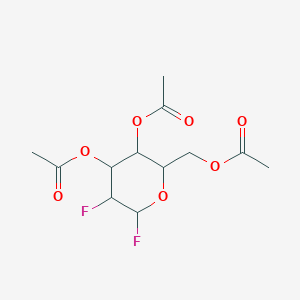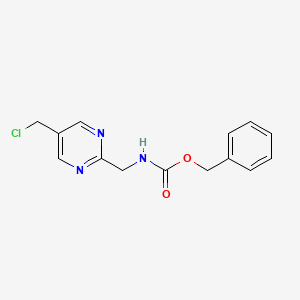
Benzyl ((5-(chloromethyl)pyrimidin-2-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl ((5-(chloromethyl)pyrimidin-2-yl)methyl)carbamate is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ((5-(chloromethyl)pyrimidin-2-yl)methyl)carbamate typically involves the reaction of a pyrimidine derivative with benzyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the formation of the carbamate linkage.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of advanced techniques such as continuous flow chemistry can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: The chloromethyl group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrimidine ring or the benzyl group.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions, resulting in the formation of the corresponding amine and benzyl alcohol.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles such as amines and thiols can react with the chloromethyl group.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products:
Substitution Products: Various substituted pyrimidine derivatives.
Oxidation Products: Oxidized forms of the pyrimidine ring or benzyl group.
Hydrolysis Products: Benzyl alcohol and the corresponding amine.
Aplicaciones Científicas De Investigación
Benzyl ((5-(chloromethyl)pyrimidin-2-yl)methyl)carbamate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mecanismo De Acción
The mechanism of action of Benzyl ((5-(chloromethyl)pyrimidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity or alteration of receptor function.
Comparación Con Compuestos Similares
Benzyl (2-methanesulfonyl-pyrimidin-5-yl)methyl-amine: Shares a similar pyrimidine core but with different substituents.
Pyrimido[1,2-a]benzimidazoles: Another class of pyrimidine derivatives with distinct structural features and biological activities.
Uniqueness: Benzyl ((5-(chloromethyl)pyrimidin-2-yl)methyl)carbamate is unique due to the presence of the chloromethyl group, which imparts specific reactivity and potential for covalent modification of biological targets. This makes it a valuable compound for the development of targeted therapeutic agents and functional materials.
Propiedades
Número CAS |
944901-32-0 |
|---|---|
Fórmula molecular |
C14H14ClN3O2 |
Peso molecular |
291.73 g/mol |
Nombre IUPAC |
benzyl N-[[5-(chloromethyl)pyrimidin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C14H14ClN3O2/c15-6-12-7-16-13(17-8-12)9-18-14(19)20-10-11-4-2-1-3-5-11/h1-5,7-8H,6,9-10H2,(H,18,19) |
Clave InChI |
RHWKWYVTOBHJLR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NCC2=NC=C(C=N2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methoxy-4-[2-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B14869109.png)
![N-(4-ethoxyphenyl)-2-((4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B14869112.png)
